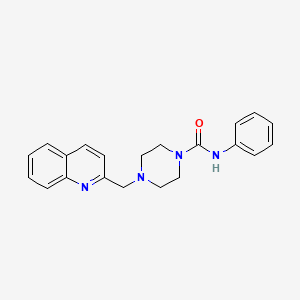

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide

Overview

Description

“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a compound with the molecular formula C21H22N4O. It is a potent, time-dependent, irreversible FAAH inhibitor . Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide.

Synthesis Analysis

While specific synthesis methods for “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” were not found, there are general methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is 346.4 g/mol. The compound has a complex structure that includes a phenyl group, a quinoline group, and a piperazine group .Physical And Chemical Properties Analysis

“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a solid compound . It is soluble in DMSO .Scientific Research Applications

Pain Management

PF-622 has been identified as a promising therapeutic agent for pain relief due to its ability to inhibit FAAH, leading to elevated levels of fatty acid amides with analgesic properties . Its efficacy in reducing pain can be attributed to the increased endocannabinoid levels, which play a crucial role in modulating pain perception.

Anti-inflammatory Applications

The compound’s inhibition of FAAH results in higher concentrations of endocannabinoids, which are known to possess anti-inflammatory effects . This makes PF-622 a potential candidate for the treatment of inflammatory diseases, as it can help regulate the body’s inflammatory response.

Neurological Disorders

FAAH inhibitors like PF-622 are being explored for their potential in treating various neurological disorders. By preventing the breakdown of endocannabinoids, PF-622 may contribute to the alleviation of symptoms associated with conditions such as multiple sclerosis and Parkinson’s disease .

Psychiatric Conditions

Research suggests that PF-622 could have applications in managing psychiatric conditions such as anxiety and depression. The elevation of endocannabinoid levels due to FAAH inhibition can produce anxiolytic and antidepressant effects .

Addiction Treatment

PF-622 may also play a role in addiction treatment by modulating the endocannabinoid system. It could potentially help in reducing dependency on various substances, including opioids, by altering reward pathways in the brain .

Immune System Modulation

Studies have shown that PF-622 can decrease IL-2 production, which suggests its potential in modulating the immune response. This could be particularly beneficial in conditions where the immune system is overactive, such as autoimmune diseases .

Hepatic Disorders

The compound has been studied for its effects on hepatic stellate cell activation, which is a key factor in the development of liver fibrosis. PF-622’s ability to modulate endocannabinoid levels may influence the progression of hepatic disorders .

Cancer Research

While not directly an application, PF-622’s role in regulating endocannabinoid levels could be significant in cancer research. The endocannabinoid system has been implicated in various processes related to cancer, and manipulating this system could open new avenues for cancer therapy .

Each of these applications demonstrates the versatility of PF-622 as a research tool and potential therapeutic agent. Its ability to influence the endocannabinoid system makes it a compound of interest across multiple fields of medical research.

Source: APExBIO - PF-622 | 有效的、时间依赖性的和不可逆的FAAH抑制剂. Source: Cayman Chemical - PF-622 (CAS 898235-65-9).

Mechanism of Action

Target of Action

The primary target of PF-622 is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme involved in regulating the fatty acid amide family of lipid transmitters .

Mode of Action

PF-622 interacts with FAAH in a time-dependent manner, inhibiting its activity . The inhibition of FAAH leads to elevated endogenous levels of fatty acid amides .

Biochemical Pathways

FAAH is part of the endocannabinoid system and plays a crucial role in the breakdown of endocannabinoids, which are lipid-based neurotransmitters. By inhibiting FAAH, PF-622 increases the levels of endocannabinoids, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects .

Pharmacokinetics

The pharmacokinetics of PF-622 are currently under investigation. It is known that pf-622 inhibits faah in a time-dependent manner, with ic50 values of 099 and 0033 μM in human recombinant FAAH for 5 and 60 minutes, respectively .

Result of Action

The inhibition of FAAH by PF-622 leads to elevated levels of endocannabinoids, which have been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects . In vitro studies have shown that PF-622 at 1 μM decreased IL-2 production in both healthy subjects and in HCV patients .

properties

IUPAC Name |

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTCRRMCALVGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467917 | |

| Record name | PF-622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |

CAS RN |

898235-65-9 | |

| Record name | PF-622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

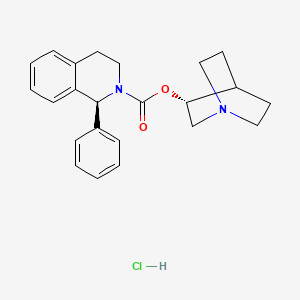

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)